

Application Notes and Protocols for Trisulfo-Cy5-Alkyne in Flow Cytometry

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Compound of Interest

Compound Name: *Trisulfo-Cy5-Alkyne*

Cat. No.: *B15553946*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Trisulfo-Cy5-Alkyne is a bright, far-red fluorescent probe that contains a terminal alkyne group. This feature allows it to be covalently conjugated to molecules containing an azide group via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."^[1] Its high water solubility, conferred by the three sulfonate groups, makes it an ideal reagent for biological applications in aqueous environments.^[2] With an excitation maximum around 647 nm and an emission maximum around 670 nm, **Trisulfo-Cy5-Alkyne** is well-suited for detection by the common laser lines and filter sets found in most flow cytometers, serving as an excellent alternative to allophycocyanin (APC).^[3]

These application notes provide detailed protocols for the use of **Trisulfo-Cy5-Alkyne** in flow cytometry, particularly for the detection of azide-modified biomolecules in cells. Key applications include the analysis of nascent DNA synthesis (cell proliferation) and the detection of metabolically labeled glycoproteins.

Key Applications

- Cell Proliferation Assays: Detection of incorporated 5-ethynyl-2'-deoxyuridine (EdU), an alkyne-modified thymidine analog, in newly synthesized DNA.^{[4][5]}

- Metabolic Labeling: Visualization of metabolically incorporated azide-modified sugars (e.g., N-azidoacetylmannosamine - ManNAz) into glycoproteins.[6][7][8]
- Labeling of Azide-Modified Proteins and Peptides: Detection of proteins or peptides that have been chemically modified to contain azide groups.[3]

Data Presentation

The following table provides illustrative data from a cell proliferation experiment using EdU and **Trisulfo-Cy5-Alkyne**, analyzed by flow cytometry.

Sample	Percentage of EdU-Positive Cells (%)	Mean Fluorescence Intensity (MFI) of EdU-Positive Population
Negative Control (No EdU)	0.5	150
Positive Control (EdU-treated)	35.2	8,500
Drug A (10 μ M) Treated	15.8	7,900
Drug B (10 μ M) Treated	2.1	6,500

Note: Data are for illustrative purposes and will vary depending on cell type, experimental conditions, and instrument settings.

Experimental Protocols

Protocol 1: Cell Proliferation Assay using EdU and **Trisulfo-Cy5-Alkyne**

This protocol describes the detection of proliferating cells by labeling with EdU, followed by a click reaction with **Trisulfo-Cy5-Alkyne** and analysis by flow cytometry.

Materials:

- Cells of interest
- Complete cell culture medium

- 5-ethynyl-2'-deoxyuridine (EdU)
- **Trisulfo-Cy5-Alkyne**
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
- Click Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.5)
- Copper (II) Sulfate (CuSO_4) solution (20 mM in H_2O)
- Reducing Agent (e.g., 300 mM Ascorbic Acid in H_2O , freshly prepared)
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
- FACS tubes

Procedure:

- Cell Culture and EdU Labeling:
 1. Plate cells at the desired density and allow them to adhere overnight.
 2. Add EdU to the culture medium at a final concentration of 10-20 μM .
 3. Incubate for a period appropriate for the cell type (e.g., 2 hours for rapidly dividing cells).
This time may need to be optimized.
- Cell Harvest and Fixation:
 1. Harvest cells and wash once with PBS.
 2. Resuspend the cell pellet in 100 μL of Fixation Buffer and incubate for 15 minutes at room temperature.
 3. Wash the cells twice with PBS.
- Permeabilization:

1. Resuspend the fixed cells in 100 μ L of Permeabilization Buffer and incubate for 20 minutes at room temperature.
 2. Wash the cells twice with PBS.
- Click Reaction:
 1. Prepare the click reaction cocktail immediately before use. For each sample, mix:
 - 85 μ L Click Reaction Buffer
 - 5 μ L **Trisulfo-Cy5-Alkyne** (from a 100 μ M stock in DMSO)
 - 5 μ L CuSO₄ solution
 - 5 μ L Reducing Agent
 2. Resuspend the permeabilized cell pellet in 100 μ L of the click reaction cocktail.
 3. Incubate for 30 minutes at room temperature, protected from light.
 - Washing and Flow Cytometry Analysis:
 1. Wash the cells twice with Flow Cytometry Staining Buffer.
 2. Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis.
 3. Analyze the samples on a flow cytometer equipped with a laser and filter set appropriate for Cy5 (e.g., 640 nm laser for excitation and a 670/30 nm bandpass filter for emission).

Protocol 2: Detection of Metabolically Labeled Glycoproteins

This protocol outlines the metabolic labeling of cellular glycoproteins with an azide-modified sugar and subsequent detection with **Trisulfo-Cy5-Alkyne**.

Materials:

- Cells of interest
- Complete cell culture medium
- Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)
- **Trisulfo-Cy5-Alkyne**
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (optional, for intracellular glycoproteins)
- Click Reaction Buffer
- Copper (II) Sulfate (CuSO₄) solution
- Reducing Agent
- Flow Cytometry Staining Buffer
- FACS tubes

Procedure:

- Metabolic Labeling:
 1. Culture cells in the presence of Ac₄ManNAz at a final concentration of 25-50 µM for 1-3 days. A negative control culture without Ac₄ManNAz should be included.
- Cell Harvest and Fixation:
 1. Harvest cells and wash once with PBS.
 2. Fix the cells as described in Protocol 1, Step 2.
- (Optional) Permeabilization:
 1. For the detection of intracellular glycoproteins, permeabilize the cells as described in Protocol 1, Step 3.

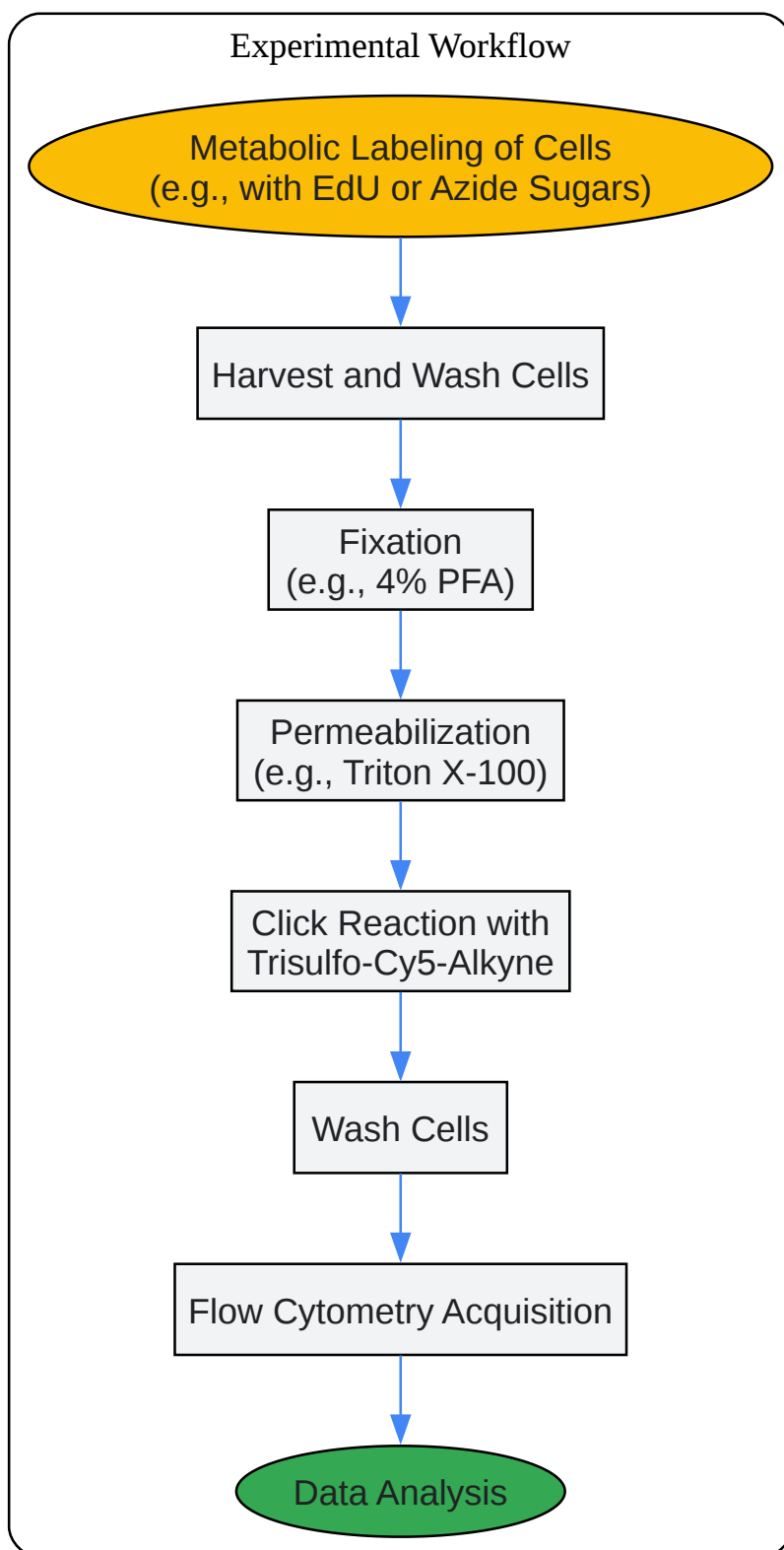
- Click Reaction:

1. Perform the click reaction as described in Protocol 1, Step 4.

- Washing and Flow Cytometry Analysis:

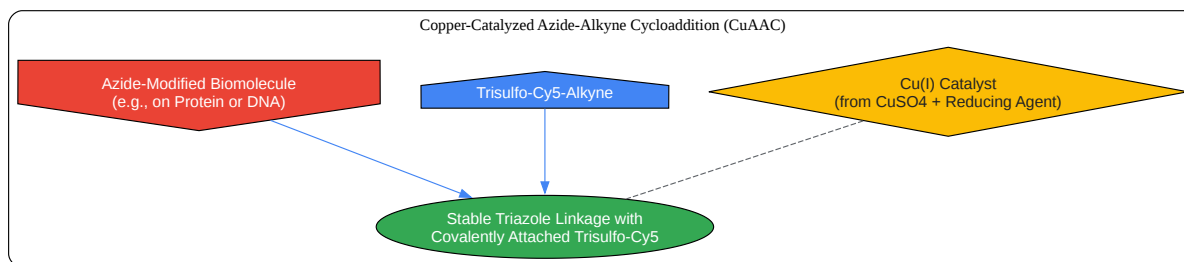
1. Wash and analyze the cells by flow cytometry as described in Protocol 1, Step 5.

Mandatory Visualizations



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Caption: Experimental workflow for labeling and detecting biomolecules.



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Caption: The click chemistry reaction mechanism.

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